4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol 4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol
Brand Name: Vulcanchem
CAS No.: 47170-93-4
VCID: VC3374419
InChI: InChI=1S/C18H23NO2/c1-11-5-15(6-12(2)17(11)20)9-19-10-16-7-13(3)18(21)14(4)8-16/h5-8,19-21H,9-10H2,1-4H3
SMILES: CC1=CC(=CC(=C1O)C)CNCC2=CC(=C(C(=C2)C)O)C
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol

4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol

CAS No.: 47170-93-4

Cat. No.: VC3374419

Molecular Formula: C18H23NO2

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol - 47170-93-4

Specification

CAS No. 47170-93-4
Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
IUPAC Name 4-[[(4-hydroxy-3,5-dimethylphenyl)methylamino]methyl]-2,6-dimethylphenol
Standard InChI InChI=1S/C18H23NO2/c1-11-5-15(6-12(2)17(11)20)9-19-10-16-7-13(3)18(21)14(4)8-16/h5-8,19-21H,9-10H2,1-4H3
Standard InChI Key LMXLQCFWONDIEF-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1O)C)CNCC2=CC(=C(C(=C2)C)O)C
Canonical SMILES CC1=CC(=CC(=C1O)C)CNCC2=CC(=C(C(=C2)C)O)C

Introduction

Chemical Structure and Properties

Structural Analysis

4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol contains two phenolic moieties connected by an aminomethyl bridge. The compound can be divided into three key structural components:

  • A 4-hydroxy-3,5-dimethylphenyl moiety, featuring a benzene ring with a hydroxyl group at the para position and two methyl groups at the meta positions

  • A 2,6-dimethylphenol group, consisting of a benzene ring with a hydroxyl group and two methyl groups at the ortho positions

  • An aminomethyl linkage (-CH₂-NH-CH₂-) connecting the two aromatic rings

Physicochemical Properties

Based on structural analysis and comparison with similar bisphenolic compounds, the following physicochemical properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₈H₂₃NO₂Structural composition
Molecular Weight285.38 g/molCalculated from molecular formula
Physical StateCrystalline solid at room temperatureComparison with similar bisphenols
SolubilityLow water solubility, soluble in organic solventsTypical for phenolic compounds with hydrocarbon components
LogPApproximately 4-5Estimated based on similar structures
Hydrogen BondingMultiple donor and acceptor sitesPresence of hydroxyl groups and secondary amine
Melting PointEstimated 170-210°CBased on related bisphenolic compounds

The compound would likely exhibit strong intramolecular hydrogen bonding patterns similar to those observed in related compounds like 2-((2-hydroxy-3,5-dimethylphenyl)(imidazol-4-yl)methyl)-4,6-dimethylphenol, which demonstrates pronounced O–H···O hydrogen bonding .

Synthetic Pathways

Key Reagents and Reaction Conditions

The successful synthesis of this compound would require careful control of the following parameters:

  • Base selection: Strong bases such as sodium hydride or potassium carbonate would be essential for deprotonating phenolic hydroxyl groups to enable nucleophilic reactions.

  • Solvent systems: Aprotic solvents including DMF, THF, or DMSO would facilitate various reaction steps while minimizing side reactions.

  • Temperature control: Reactions might require precise temperature regulation, possibly including cooling for selective functionalization steps.

  • Protective group strategies: Temporary protection of phenolic hydroxyl groups might be necessary to prevent undesired side reactions during certain synthetic stages.

  • Catalysts: Depending on the specific synthetic route, catalysts such as palladium on carbon might be employed, similar to industrial production methods for related compounds.

Purification Strategies

Purification of 4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol would likely involve:

  • Recrystallization: Using appropriate solvent systems, potentially including benzene or toluene, similar to purification methods employed for related compounds .

  • Column chromatography: Employing silica gel with carefully selected mobile phases to separate the target compound from impurities.

  • Preparative HPLC: For achieving high purity, particularly for analytical or pharmaceutical applications.

  • Washing procedures: Sequential washing with appropriate solvents to remove impurities while retaining the desired product.

The challenge in purification would be separating the target compound from structural isomers or partially reacted intermediates that might form during synthesis.

Reactivity Profile

Functional Group Reactivity

The reactivity of 4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol would be governed by its key functional groups:

  • Phenolic hydroxyl groups:

    • Susceptible to oxidation, potentially forming quinones or other oxidized derivatives

    • Capable of undergoing electrophilic aromatic substitution at available positions

    • Potential for esterification or etherification reactions

    • Likely to form phenolate anions under basic conditions

  • Secondary amine bridge:

    • Susceptible to alkylation and acylation reactions

    • Potential for oxidation to form various nitrogen-containing functional groups

    • Capable of forming salts with acids

    • Potential metal coordination site

  • Methyl groups:

    • Provide sites for potential functionalization through radical reactions

    • Contribute to the electron density of the aromatic rings through inductive effects

Stability Considerations

Several factors would influence the stability of 4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol:

  • Oxidative stability: The phenolic groups would be susceptible to oxidation, particularly under basic conditions or in the presence of oxygen and light.

  • Thermal stability: While the aromatic components would contribute to general thermal stability, prolonged exposure to high temperatures could lead to degradation.

  • pH sensitivity: The compound would exhibit different stability profiles under acidic versus basic conditions, with potential for structural changes based on pH.

  • Photochemical stability: As with many aromatic compounds containing phenolic groups, photochemical degradation might occur upon extended exposure to UV light.

  • Storage requirements: Optimal preservation would likely require storage in a cool, dry environment, protected from light, oxygen, and moisture, with potential need for antioxidant additives for long-term storage.

Comparative Analysis

Structural Analogues

Several compounds from the available research share structural similarities with 4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol:

  • 4-[(4-hydroxy-3,5-dimethylphenyl)-(4-hydroxyphenyl)methyl]-2,6-dimethylphenol: This compound has a similar bisphenolic structure but lacks the amine bridge, instead featuring a simple methyl bridge .

  • 2-((2-hydroxy-3,5-dimethylphenyl)(imidazol-4-yl)methyl)-4,6-dimethylphenol: This compound incorporates an imidazole group in the linking structure and demonstrates strong intramolecular hydrogen bonding .

  • 4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol: This compound features a pentan-2-yl bridge rather than an aminomethyl bridge.

PropertyTarget CompoundAnaloguesKey Difference
Molecular Weight285.38 g/mol334.41-348.44 g/mol Lower molecular weight of target compound
Functional GroupsPhenols and secondary aminePrimarily phenolic groupsAdditional N-H functionality in target
Hydrogen BondingMultiple donor/acceptor sitesPrimarily O-H donorsAdditional N-H donor site in target
BasicityModerately basic due to amineLess basicEnhanced basicity of target due to amine
Reactive SitesPhenolic groups and aminePrimarily phenolic groupsAdditional reactivity at nitrogen in target
Conformational FlexibilityModerateVariableAminomethyl bridge allows different conformations

The most significant difference is the presence of the secondary amine in the bridge between aromatic rings, which would confer different reactivity patterns, potentially greater water solubility through salt formation, and different biological interaction profiles.

Application Differences

The structural differences between 4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol and its analogues suggest different application potentials:

  • Pharmaceutical applications: The amine group provides an additional site for hydrogen bonding with biological targets and potential for salt formation, which could improve pharmaceutical properties compared to analogues lacking this feature.

  • Metal coordination: The nitrogen in the bridging group offers an additional coordination site, potentially enabling different metal-binding modes compared to purely oxygen-based analogues.

  • Polymer chemistry: The secondary amine could provide different cross-linking capabilities in polymer applications compared to carbon-bridged analogues.

  • pH-responsive behavior: Unlike purely carbon-bridged analogues, the target compound would likely exhibit pH-dependent properties due to the amine functionality.

  • Derivatization potential: The secondary amine provides an additional site for chemical modification, enabling a broader range of derivative compounds compared to analogues lacking this feature.

Future Research Directions

Synthesis Optimization

Future research could focus on developing and optimizing synthetic routes for 4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol, with emphasis on:

  • Green chemistry approaches: Developing environmentally friendly synthesis methods with reduced waste generation and energy consumption.

  • One-pot synthesis strategies: Investigating potential for streamlined synthetic procedures that minimize isolation of intermediates.

  • Catalytic methods: Exploring catalytic approaches that could enhance reaction efficiency and selectivity.

  • Scale-up considerations: Addressing challenges in transitioning from laboratory to industrial-scale production.

  • Alternative starting materials: Identifying readily available, cost-effective precursors for more accessible synthesis.

Property Characterization

Comprehensive characterization of the compound's properties would be valuable, including:

  • Crystal structure determination: Using X-ray crystallography to elucidate the three-dimensional arrangement and hydrogen bonding patterns.

  • Thermal analysis: Determining precise melting point, glass transition temperature, and thermal decomposition profile.

  • Solubility studies: Quantifying solubility in various solvents and under different pH conditions.

  • Spectroscopic characterization: Obtaining detailed IR, NMR, UV-Vis, and mass spectral data.

  • Electrochemical properties: Investigating redox behavior using techniques such as cyclic voltammetry.

Application Development

Potential application-focused research could include:

  • Antimicrobial screening: Testing against various microorganisms to evaluate potential antimicrobial properties, similar to studies conducted on related compounds .

  • Antioxidant efficacy: Quantifying antioxidant capacity through established assays such as DPPH, FRAP, or ORAC.

  • Polymer incorporation: Investigating performance as an additive or monomer in various polymer systems.

  • Coordination chemistry: Exploring metal binding properties and potential applications in catalysis or sensing.

  • Structure-activity relationship studies: Systematically modifying the structure to understand how structural features correlate with various activities and properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator